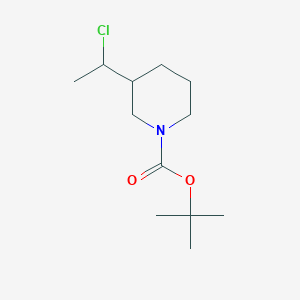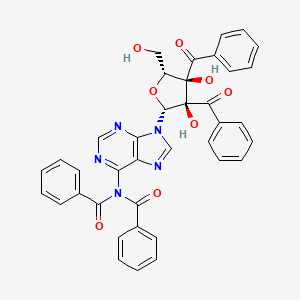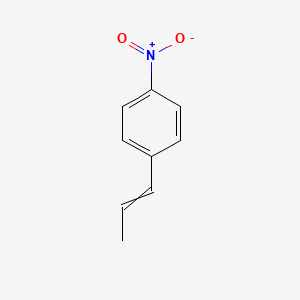![molecular formula C8H6F2N2 B13966065 1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-](/img/structure/B13966065.png)
1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be carried out under mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs . Another method involves the use of ethyl bromodifluoroacetate as a fluorine source, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often relies on metal-catalyzed cross-coupling reactions and radical processes. These methods are efficient and can be scaled up for large-scale production. The use of novel difluorocarbene reagents has also streamlined the production process, making it more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
3-Difluoromethylpyridine: Similar in structure but differs in the position of the difluoromethyl group.
4-Difluoromethylpyridine: Another structural isomer with different chemical properties.
Uniqueness
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its difluoromethyl group provides unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C8H6F2N2 |
|---|---|
Peso molecular |
168.14 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-2-1-5-3-4-11-8(5)12-6/h1-4,7H,(H,11,12) |
Clave InChI |
VRNYFFXGFATNRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CN2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)







![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)


